![molecular formula C22H19FN4OS B2935929 7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1219901-41-3](/img/no-structure.png)

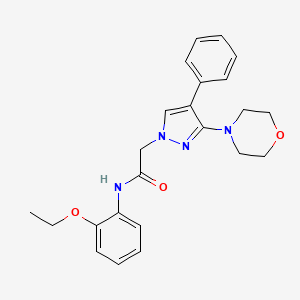

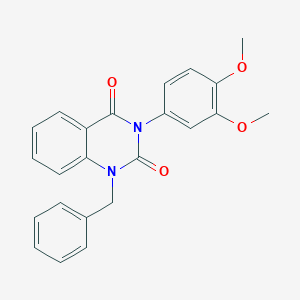

7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thienopyrimidines and has been studied for its pharmacological properties.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in antitumor drugs, involves acylation and nucleophilic substitution, showcasing the compound's role in the development of small molecular inhibitors for anti-tumor applications (Gan et al., 2021).

Novel thieno[2,3-d]pyrimidine derivatives have been synthesized, characterized, and evaluated for their antimicrobial and anti-inflammatory activities. This highlights the compound's utility in exploring new bioactive molecules with potential pharmacological benefits (Tolba et al., 2018).

Biological Activity

Thieno[2,3-d]pyrimidine derivatives are identified as novel kinds of selective vascular endothelial growth factor receptor 3 (VEGFR3) inhibitors, with potential implications for the treatment of metastatic triple-negative breast cancer. These findings suggest the compound's significance in cancer research and therapy (Li et al., 2021).

A study on the synthesis and pesticidal activities of 5-(2-cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole derivatives, using similar structural motifs, showed significant larvicidal and fungicidal activities. This indicates the compound's potential application in agricultural pest control (Choi et al., 2015).

Pharmacological Properties

The compound's derivatives have been explored for their selective inhibition properties against phosphodiesterase 1, with implications for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. This underscores the compound's relevance in addressing significant mental health challenges (Li et al., 2016).

Another research focus is the development of potent SARS-CoV 3C-like protease inhibitors derived from thieno[2,3-d]pyrimidine derivatives, showcasing the compound's potential application in antiviral drug development (El-All et al., 2016).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one core followed by the introduction of the 2-(4-phenylpiperazin-1-yl) and 7-(2-fluorophenyl) substituents.", "Starting Materials": [ "2-aminothiophene", "ethyl acetoacetate", "2-chloro-4,6-dimethoxypyrimidine", "4-phenylpiperazine", "2-fluoroiodobenzene", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "triethylamine", "acetic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-amino-3-(thiophen-2-yl)propanoate by reacting 2-aminothiophene with ethyl acetoacetate in the presence of potassium carbonate and copper(I) iodide in N,N-dimethylformamide.", "Step 2: Cyclization of ethyl 2-amino-3-(thiophen-2-yl)propanoate with 2-chloro-4,6-dimethoxypyrimidine in the presence of triethylamine in acetic acid to form thieno[3,2-d]pyrimidin-4(3H)-one.", "Step 3: Introduction of the 4-phenylpiperazine substituent by reacting thieno[3,2-d]pyrimidin-4(3H)-one with 4-phenylpiperazine in the presence of sodium hydroxide in water.", "Step 4: Introduction of the 2-fluoroiodobenzene substituent by reacting the intermediate from step 3 with 2-fluoroiodobenzene in the presence of palladium on carbon and triethylamine in diethyl ether.", "Step 5: Purification of the final product by column chromatography." ] } | |

| 1219901-41-3 | |

Formule moléculaire |

C22H19FN4OS |

Poids moléculaire |

406.48 |

Nom IUPAC |

7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C22H19FN4OS/c23-18-9-5-4-8-16(18)17-14-29-20-19(17)24-22(25-21(20)28)27-12-10-26(11-13-27)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,24,25,28) |

Clé InChI |

VOEUQDMTEXOXDN-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

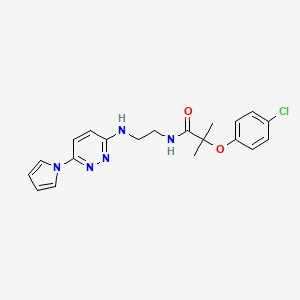

![(E)-ethyl 7-methyl-2-((E)-3-(4-nitrophenyl)allylidene)-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2935851.png)

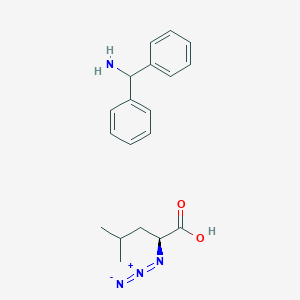

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]methanesulfonamide](/img/structure/B2935856.png)

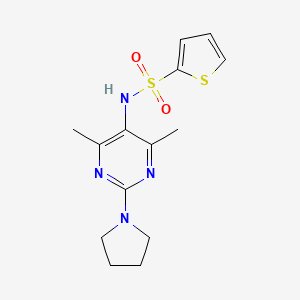

![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2935862.png)

![2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2935865.png)

![2-[[3-(2-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2935867.png)